molecular formula C13H18N2O3 B14142137 acetic acid;2-(5-methoxy-1H-indol-3-yl)ethanamine CAS No. 52191-22-7

acetic acid;2-(5-methoxy-1H-indol-3-yl)ethanamine

Cat. No.: B14142137
CAS No.: 52191-22-7
M. Wt: 250.29 g/mol
InChI Key: MYOVKACJWVOICD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of acetic acid;2-(5-methoxy-1H-indol-3-yl)ethanamine can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine hydrochloride reacts with a suitable ketone or aldehyde in the presence of an acid catalyst . Another approach is the condensation of 4-methoxyphenylhydrazine hydrochloride with ethyl levulinate, followed by cyclization to form the indole ring . Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Acetic acid;2-(5-methoxy-1H-indol-3-yl)ethanamine undergoes various chemical reactions, including:

Comparison with Similar Compounds

Similar compounds to acetic acid;2-(5-methoxy-1H-indol-3-yl)ethanamine include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives.

Properties

CAS No.

52191-22-7

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

acetic acid;2-(5-methoxy-1H-indol-3-yl)ethanamine

InChI

InChI=1S/C11H14N2O.C2H4O2/c1-14-9-2-3-11-10(6-9)8(4-5-12)7-13-11;1-2(3)4/h2-3,6-7,13H,4-5,12H2,1H3;1H3,(H,3,4)

InChI Key

MYOVKACJWVOICD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.COC1=CC2=C(C=C1)NC=C2CCN

Origin of Product

United States

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